Methyl 2-[(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)sulfanyl]benzenecarboxylate
Description
Methyl 2-[(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)sulfanyl]benzenecarboxylate is a heterocyclic compound featuring a fused isoxazolo-pyrimidine core linked via a sulfanyl (thioether) group to a methyl benzoate moiety. This structure combines three critical elements:
Properties
IUPAC Name |
methyl 2-[(3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-yl)sulfanyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c1-8-11-12(20-17-8)15-7-16-13(11)21-10-6-4-3-5-9(10)14(18)19-2/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICKLOQETIYAEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=NC=N2)SC3=CC=CC=C3C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Pyrimidine Derivatives
The isoxazolopyrimidine ring is constructed via a 1,3-dipolar cycloaddition between a nitrile oxide and a pyrimidine enamine. For example:
- Step 1 : React 4-amino-2-mercaptopyrimidine with chloroacetone in ethanol under reflux to form 3-methylpyrimidine-2,4-dione.
- Step 2 : Treat the dione with hydroxylamine hydrochloride in acetic acid to generate the isoxazole ring via cyclodehydration.
Typical Conditions :
Thiolation at Position 4
Introducing the sulfanyl group at position 4 requires substituting a leaving group (e.g., chloride) with a thiol nucleophile:
- Step 1 : Chlorinate the isoxazolopyrimidine using POCl3 or SOCl2.
- Step 2 : React the chloride intermediate with thiourea in dimethylformamide (DMF) to yield the thiol derivative.
Representative Data :
| Step | Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | POCl3 | Toluene | 6 | 85 |
| 2 | Thiourea | DMF | 4 | 72 |
Synthesis of Methyl 2-Bromobenzoate
Bromination of Methyl Benzoate
Direct bromination of methyl benzoate at the ortho position is achieved using bromine in the presence of a Lewis acid catalyst:
- Step 1 : Dissolve methyl benzoate in carbon disulfide.
- Step 2 : Add bromine dropwise with FeBr3 as a catalyst.
- Step 3 : Purify via recrystallization from hexane.
Optimized Parameters :
- Temperature: 0–5°C (to minimize para substitution)
- Molar Ratio (Substrate:Bromine:FeBr3): 1:1.2:0.1
- Yield: 68%
Coupling of Isoxazolopyrimidine Thiol and Methyl 2-Bromobenzoate
Nucleophilic Aromatic Substitution (SNAr)
The sulfanyl bridge is formed via SNAr, leveraging the electron-withdrawing effect of the ester group to activate the bromine for displacement:
- Step 1 : Deprotonate the isoxazolopyrimidine thiol with K2CO3 in DMF.
- Step 2 : Add methyl 2-bromobenzoate and heat to 120°C for 12 hours.
Reaction Metrics :
- Solvent: DMF
- Base: K2CO3 (2 equiv)
- Yield: 58%
Ullmann-Type Coupling
For improved efficiency, a copper-catalyzed Ullmann reaction can be employed:
- Step 1 : Mix thiol, aryl bromide, CuI (10 mol%), and 1,10-phenanthroline (20 mol%) in DMSO.
- Step 2 : Heat at 100°C for 6 hours under nitrogen.
Performance Comparison :
| Method | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| SNAr | None | 12 | 58 |
| Ullmann Coupling | CuI | 6 | 82 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
- Observed : [M+H]+ = 347.0521
- Calculated : C14H11N3O3S+: 347.0524
Optimization Challenges and Solutions
Competing Side Reactions
Low Coupling Yields in SNAr
- Solution : Switch to polar aprotic solvents (e.g., DMSO) or employ microwave-assisted synthesis to reduce reaction time.
Industrial-Scale Considerations
Cost Analysis of Catalysts
| Catalyst | Cost per kg ($) | Yield Improvement (%) |
|---|---|---|
| None (SNAr) | 0 | Baseline |
| CuI | 120 | +24 |
Environmental Impact
- Waste Generation : DMF and DMSO require specialized disposal.
- Green Alternatives : Ethanol/water mixtures or ball milling for solvent-free reactions.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)sulfanyl]benzenecarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{METHYL 2-(3-METHYLISOXAZOLO[5,4-D]PYRIMIDIN-4-YL)SULFANYL ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, Methyl 2-[(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)sulfanyl]benzenecarboxylate is used to study enzyme inhibition and protein interactions. It has been investigated for its potential to inhibit certain enzymes involved in disease pathways.
Medicine: This compound has shown promise as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Its ability to modulate biological pathways makes it a valuable candidate for drug development.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which Methyl 2-[(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)sulfanyl]benzenecarboxylate exerts its effects involves the inhibition of specific molecular targets. It interacts with enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and disease context.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is part of a broader family of benzoate derivatives with heterocyclic substituents. Below is a detailed comparison with structurally related compounds, primarily drawn from analogs reported in the literature .
Structural Features and Modifications
| Compound Name | Core Structure | Linker | Ester Group | Key Substituents |
|---|---|---|---|---|
| Target Compound | Isoxazolo[5,4-d]pyrimidine | Sulfanyl | Methyl | 3-Methyl on fused isoxazole |
| I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) | Isoxazole | Sulfanyl | Ethyl | 3-Methylisoxazol-5-yl phenethyl |
| I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) | Isoxazole | Oxygen | Ethyl | 3-Methylisoxazol-5-yl phenethoxy |
| I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) | Isoxazole | Amino | Ethyl | Methylisoxazol-5-yl phenethylamino |
Key Comparative Insights
Core Structure
- The target compound’s fused isoxazolo-pyrimidine core distinguishes it from simpler monocyclic isoxazole derivatives (e.g., I-6373, I-6473). Fused systems often exhibit enhanced thermal stability and binding affinity due to increased planarity and reduced conformational flexibility.
Linker Effects
- Sulfanyl vs. Oxygen (I-6373 vs. I-6473) : Replacing oxygen with sulfur in the linker (as seen in I-6373 vs. I-6473) increases lipophilicity (logP), which could enhance cellular uptake but reduce solubility. The target compound’s sulfanyl linker aligns with this trend.
Ester Group
- The target compound’s methyl ester is smaller than the ethyl esters in analogs like I-6373.
Substituent Effects
- The 3-methyl group on the isoxazole ring (common in I-6373, I-6473, and the target) likely sterically shields the heterocycle from metabolic degradation, enhancing stability.
Hypothesized Property Differences
| Property | Target Compound | I-6373 | I-6473 |
|---|---|---|---|
| Aqueous Solubility | Moderate (due to fused core) | Low (high lipophilicity) | Higher (oxygen linker) |
| Metabolic Stability | Moderate (methyl ester) | High (ethyl ester) | High (ethyl ester) |
| Membrane Permeability | High (sulfanyl linker) | High (sulfanyl linker) | Moderate (oxygen linker) |
Research Implications and Gaps
While direct biological data for the target compound are unavailable, structural comparisons suggest:
- The fused core may improve target engagement in enzyme inhibition (e.g., kinases or phosphodiesterases) compared to monocyclic analogs.
- The methyl ester could be a liability for oral bioavailability, necessitating prodrug optimization or formulation strategies.
- Further studies are needed to validate these hypotheses, including crystallographic analysis (e.g., using SHELX-based refinement ) and in vitro ADMET profiling.
Biological Activity
Methyl 2-[(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)sulfanyl]benzenecarboxylate, also known by its CAS number 478045-24-8, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, including antimicrobial, anticancer, and immunomodulatory properties based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 271.34 g/mol. The compound features a unique structure that includes an isoxazole ring and a pyrimidine moiety which are critical for its biological activity.
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 271.34 g/mol |
| CAS Number | 478045-24-8 |
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies. Notably, the isoxazole derivatives have been implicated in the modulation of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial in cancer cell proliferation. In vivo studies have demonstrated that certain structural analogs can suppress tumor growth in mouse xenograft models . This suggests that this compound may possess similar properties warranting further investigation.
Immunomodulatory Effects
Recent reviews have highlighted the immunoregulatory properties of isoxazole derivatives. Some studies indicate that these compounds can modulate immune functions comparable to established immunosuppressants like cyclosporine. The mechanisms underlying these effects may involve interactions with specific immune cell receptors or pathways .
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A comparative study evaluated the antibacterial activity of various isoxazole derivatives against standard bacterial strains. Results indicated that compounds with similar structural features to this compound exhibited significant inhibition zones against Bacillus subtilis.
- Anticancer Activity Investigation : In a xenograft model study, researchers found that a related compound significantly reduced tumor size at low doses. This study emphasized the importance of free-drug exposure and its correlation with antitumor efficacy .
- Immunomodulation Review : A comprehensive review of isoxazole derivatives highlighted their potential as immunomodulators. The review compiled data showing varying degrees of immunosuppressive activity, suggesting that further exploration into these compounds could lead to new therapeutic options for autoimmune diseases .
Q & A
Q. Table 1: Reaction Condition Optimization
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF | Higher solubility |
| Temperature | 70°C | Balances kinetics/deg. |
| Reaction Time | 12–18 hours | Completes coupling |
Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?
Q. Basic Research Focus
- Spectroscopy :
- Crystallography : Use SHELX for refinement, focusing on resolving disorder in the isoxazolopyrimidine ring. High-resolution data (≤ 0.8 Å) improves accuracy .
Advanced Tip : For ambiguous electron density, employ twin refinement (SHELXL) and validate with R₁/Rw₁ metrics .
How can researchers assess purity and identify synthetic by-products?
Q. Basic Research Focus
- HPLC : Use reversed-phase C18 columns with gradient elution (e.g., acetonitrile/water + 0.1% TFA) to separate impurities. Retention time consistency (±0.1 min) indicates purity .
- LC-MS : Detect low-abundance by-products (e.g., des-methyl analogs) via [M+H]+ adducts. Compare with synthetic intermediates .
Advanced Challenge : Co-eluting isomers may require chiral columns or 2D-LC for resolution .
What in vitro assays evaluate kinase inhibitory activity, and how should controls be designed?
Q. Advanced Research Focus
- Kinase Profiling : Use TR-FRET assays (e.g., LanthaScreen®) with ATP concentrations near Km. Include staurosporine as a positive control .
- Data Validation : Run dose-response curves (IC₅₀) in triplicate. Account for solvent (DMSO) effects (<1% v/v) to avoid false negatives .
Q. Table 2: Assay Design Parameters
| Parameter | Recommendation |
|---|---|
| ATP Concentration | 10 µM (near physiological) |
| Incubation Time | 60 minutes |
| Control Compounds | Staurosporine, DMSO |
How do structural modifications influence biological activity and pharmacokinetics?
Q. Advanced Research Focus
- SAR Studies : Replace the sulfanyl group with ethers or amines to assess impact on target binding. Methyl substitution at C3 of the isoxazole enhances metabolic stability .
- LogP/D Calculations : Use SwissADME to predict solubility. Higher logP (>3) correlates with improved membrane permeability but may reduce aqueous solubility .
What computational approaches predict interaction mechanisms with kinases?
Q. Advanced Research Focus
- Molecular Docking (AutoDock Vina) : Model the compound into kinase ATP pockets (e.g., EGFR). Validate poses with MD simulations (NAMD, 100 ns) to assess binding stability .
- DFT Calculations : Analyze frontier orbitals (HOMO/LUMO) to identify reactive sites for electrophilic attack .
How should crystallographic data discrepancies be resolved for complex heterocycles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
